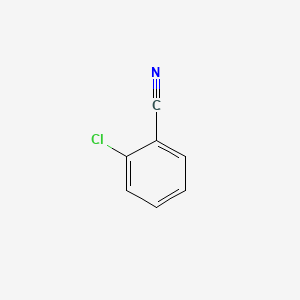

2-Chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWQMJMIYICNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052593 | |

| Record name | 2-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | 2-Chlorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-32-5, 61593-47-3 | |

| Record name | 2-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8Z5NE7QXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorobenzonitrile chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OCBN), a seemingly unassuming crystalline solid, is a cornerstone intermediate in the fine chemical industry. Its strategic placement of a chlorine atom and a nitrile group on a benzene ring bestows upon it a unique and versatile reactivity profile. This guide offers an in-depth exploration of the chemical properties and reactivity of this compound, providing not just protocols, but the underlying chemical principles that govern its transformations. Understanding the nuances of this molecule is paramount for its effective application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] From its role as a precursor to antimalarial drugs to its use in creating vibrant dyes, this compound is a testament to the power of functional group interplay in organic synthesis.[3][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the foundation of its application in research and development. These properties dictate its handling, purification, and analytical characterization.

Physicochemical Properties

This compound is a white to light yellow crystalline powder that is sparingly soluble in water but readily soluble in many organic solvents.[6][7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 873-32-5 | [2][7] |

| Molecular Formula | C₇H₄ClN | [7][8][9] |

| Molecular Weight | 137.57 g/mol | [7][8][9] |

| Appearance | White to pale yellow crystalline powder/solid | [6][7][10] |

| Melting Point | 43-46 °C | [9][11] |

| Boiling Point | 232 °C | [9][11] |

| Density | 1.18 g/cm³ | [9][11] |

| Flash Point | 227 °F (108.3 °C) | [11] |

| Solubility | Sparingly soluble in water (1 g/L); soluble in organic solvents | [6][10] |

| LogP | 2.21 | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Aromatic protons appear as multiplets in the aromatic region. | [9][12] |

| ¹³C NMR | Distinct signals for the nitrile carbon, the carbon bearing the chlorine, and the other aromatic carbons. | [9] |

| IR Spectroscopy | Characteristic strong absorption for the C≡N stretch, along with bands for C-Cl and aromatic C-H and C=C stretching. | [9][13] |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a monochlorinated compound. | [7][9][13] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the scale and available starting materials.

Common Synthetic Routes

-

Ammoxidation of 2-Chlorotoluene : This is a key industrial method that involves the vapor-phase reaction of 2-chlorotoluene with ammonia and oxygen over a solid catalyst, typically a mixed metal oxide such as V₂O₅/Al₂O₃.[14][15][16] This one-step process is efficient for large-scale production.[14][15]

-

From 2-Chlorobenzoic Acid : A common laboratory and industrial preparation involves the reaction of 2-chlorobenzoic acid with urea at elevated temperatures (around 140-230°C).[6][8][17] This method is robust and provides good yields.[8]

-

From 2-Chlorobenzaldehyde : 2-Chlorobenzaldehyde can be converted to this compound in a one-pot reaction using reagents such as ammonium hydroxide, sodium persulfate, and an iron(II) chloride catalyst.[8]

Generalized Laboratory Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: Generalized workflow for the laboratory synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the interplay between the electron-withdrawing nitrile group and the chloro substituent on the aromatic ring. The nitrile group strongly activates the ring towards nucleophilic attack, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.[6][18]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles. This is a cornerstone of its utility in synthesis.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes the intermediate and facilitates the reaction. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Caption: SNAr mechanism of this compound.

Experimental Protocol: Synthesis of 2-Cyano-4-nitroaniline

This protocol details the synthesis of a key dye intermediate from this compound.[3][6]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile : Add an excess of the nucleophile, in this case, a source of ammonia (e.g., aqueous ammonia), and 4-nitrophenol.

-

Heating : Heat the reaction mixture to a temperature sufficient to promote the substitution reaction, typically in the range of 100-150 °C, and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Isolation and Purification : Collect the solid product by filtration, wash it with water to remove any remaining salts and DMF, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[18]

Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Chlorobenzoic Acid

-

Reaction Setup : Place this compound and an aqueous solution of a strong base (e.g., sodium hydroxide) in a round-bottom flask equipped with a reflux condenser.

-

Heating : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the evolution of ammonia gas (which can be tested with moist pH paper).[19]

-

Work-up : After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the sodium salt of 2-chlorobenzoic acid.

-

Acidification : Carefully acidify the cooled reaction mixture with a strong acid (e.g., hydrochloric acid) until the solution is acidic. This will precipitate the 2-chlorobenzoic acid.[19]

-

Isolation : Collect the precipitated solid by filtration, wash with cold water, and dry.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, providing a route to 2-chlorobenzylamine.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)

-

Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Addition of Substrate : Dissolve this compound in the same anhydrous solvent and add it dropwise to the LAH suspension at a controlled temperature (typically 0 °C).

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

Quenching : Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

-

Isolation : Filter the resulting mixture to remove the aluminum salts. The organic layer is then separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[6][18] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[18]

Mechanistic Overview: Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup : To a reaction vessel, add this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent : Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Inert Atmosphere : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

-

Heating : Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up : After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable building block in several areas of chemical research and industry.

-

Pharmaceuticals : It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][4] Notably, it is used in the production of antimalarial drugs like nitroquine and in the development of compounds with potential anti-inflammatory and analgesic properties.[5][6][11][20]

-

Agrochemicals : this compound is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1][2][4][20]

-

Dyes and Pigments : It serves as a precursor for important dye intermediates, such as 2-cyano-4-nitroaniline, which are used in the textile and printing industries.[1][3][4]

-

Material Science : This compound is employed in the synthesis of specialty polymers and resins, contributing to the development of advanced materials.[2][20]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed or in contact with skin and causes serious eye irritation.[7][21] It may also be harmful if inhaled.[10] Upon combustion, it can produce toxic fumes of hydrogen chloride, nitrogen oxides, and cyanides.[21]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[21][22][23] Work in a well-ventilated area or a fume hood.[21][22]

-

Handling : Avoid contact with skin, eyes, and clothing.[21][22] Avoid formation of dust and aerosols.[21] Keep away from incompatible materials such as strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[21][23]

-

First Aid :

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes.[21]

-

Skin Contact : Wash off with soap and plenty of water.[22]

-

Ingestion : Rinse mouth with water. Do not induce vomiting.[21][22]

-

Inhalation : Move the person into fresh air.[22] In all cases of exposure, seek immediate medical attention.[21][22]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[21][22]

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Synthesis, Properties, and Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13391, this compound. [Link]

-

Babu, B. H., et al. (2018). One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(4), 2850-2859. [Link]

-

Semantic Scholar. (2018). [PDF] One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. (2018). One-step selective synthesis of this compound from 2-chlorotoluene: Via ammoxidation | Request PDF. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-chloro- (CAS 873-32-5). [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. [Link]

-

SD Fine-Chem Limited. (n.d.). This compound MSDS. [Link]

-

Scribd. (n.d.). This compound Safety Data Sheet. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Properties, and Applications as a Fine Chemical Intermediate. [Link]

-

Vcare Medicines. (n.d.). This compound Liquid Manufacturer in Mumbai,Supplier,Exporter. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Organic Synthesis. [Link]

-

AHH Chemical Co., Ltd. (n.d.). This compound 873-32-5 wiki. [Link]

-

Taylor & Francis Online. (1982). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA. Synthetic Communications, 12(12), 989-994. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-chloro-. In NIST Chemistry WebBook. [Link]

-

LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-chloro-. [Link]

-

Preprints.org. (2023). Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. International Journal of Molecular Sciences, 24(15), 12443. [Link]

-

Journal of the Chemical Society (Resumed). (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. 257-261. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of this compound: Methods and Applications. [Link]

-

National Center for Biotechnology Information. (2020). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 10(1), 413-420. [Link]

-

ChemSynthesis. (2024). This compound. [Link]

-

LibreTexts Chemistry. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

-

National Center for Biotechnology Information. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 19, 1421-1428. [Link]

-

YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Liquid Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 873-32-5 [chemicalbook.com]

- 7. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound CAS#: 873-32-5 [m.chemicalbook.com]

- 12. This compound(873-32-5) 1H NMR [m.chemicalbook.com]

- 13. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 14. One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. youtube.com [youtube.com]

- 20. chemimpex.com [chemimpex.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. scribd.com [scribd.com]

A Comprehensive Spectroscopic Guide to 2-Chlorobenzonitrile for Advanced Research Applications

Introduction: The Analytical Imperative for 2-Chlorobenzonitrile

This compound (C₇H₄ClN, CAS No. 873-32-5) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions, imparts specific chemical reactivity that is leveraged in complex molecular construction. For researchers and drug development professionals, an unambiguous structural confirmation and purity assessment of this building block is not merely a procedural step but a foundational requirement for ensuring the validity, reproducibility, and safety of subsequent synthetic transformations and final products.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document elucidates the causality behind the observed spectral features, offering field-proven insights into data interpretation and application. Each section is designed to be a self-validating system, grounding instrumental data in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic environments. For this compound, NMR definitively confirms the substitution pattern and the electronic influence of the chloro and nitrile groups on the aromatic ring.

¹H NMR Spectroscopy: A Map of Aromatic Protons

In the ¹H NMR spectrum of this compound, the four protons on the benzene ring exhibit distinct chemical shifts due to their unique electronic environments, which are modulated by the electron-withdrawing effects of the adjacent nitrile (-CN) and chlorine (-Cl) substituents. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals a complex multiplet pattern in the aromatic region.[1][3]

Causality Behind the Shifts: The electronegative chlorine atom and the anisotropic effect of the nitrile group deshield the nearby protons, shifting their resonance signals downfield. The proton ortho to the nitrile group (H6) and the proton ortho to the chlorine atom (H3) are expected to be the most deshielded. The relative positions lead to a predictable, albeit complex, set of overlapping multiplets resulting from spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

|---|

| Aromatic Protons (H3, H4, H5, H6) | 7.25 - 7.65 | Multiplet (m) |

Note: Specific assignments within the multiplet can be challenging without advanced 2D NMR techniques, but the overall pattern is characteristic.

Caption: ¹H NMR proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

The ¹³C NMR spectrum provides an unambiguous count of the unique carbon atoms and insight into their chemical nature. This compound has seven carbon atoms, six in the aromatic ring and one in the nitrile group, all of which are chemically inequivalent and thus produce distinct signals.[1][4]

Causality Behind the Shifts:

-

Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group is significantly deshielded and appears downfield, a highly characteristic signal.

-

Substituted Carbons (C1 & C2): The carbons directly attached to the nitrile (C1) and chlorine (C2) are quaternary and their shifts are strongly influenced by these substituents.

-

Aromatic CH Carbons (C3-C6): These carbons appear in the typical aromatic region, with their specific shifts determined by their proximity to the electron-withdrawing groups.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1][4]

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C-CN) | ~111.8 |

| C2 (-C-Cl) | ~140.0 |

| C3 | ~127.8 |

| C4 | ~130.2 |

| C5 | ~134.5 |

| C6 | ~137.7 |

| C≡N | ~115.2 |

Caption: ¹³C NMR carbon environments in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound provides clear, diagnostic evidence for its key structural features.[5]

Table 3: Key IR Absorption Bands for this compound [1][5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~2225 | C≡N stretch (nitrile) | Strong, Sharp |

| 3050 - 3100 | C-H stretch (aromatic) | Medium |

| 1570 - 1600 | C=C stretch (aromatic ring) | Medium-Strong |

| ~750 | C-Cl stretch | Strong |

| 700 - 900 | C-H bend (ortho-disubstituted) | Strong |

Interpretation of Key Peaks:

-

The Nitrile Stretch (C≡N): The most diagnostic peak is the sharp, strong absorption around 2225 cm⁻¹. Its presence is a definitive marker for the nitrile functional group. The position is characteristic of a nitrile conjugated with an aromatic system.

-

Aromatic Region: Absorptions for aromatic C-H and C=C stretching confirm the presence of the benzene ring.

-

Carbon-Halogen Bond: The strong absorption around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration.

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For this compound, with a molecular formula of C₇H₄ClN, the nominal molecular weight is 137 g/mol .[7]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 137.[6][7]

-

Isotopic Peak (M+2): A hallmark of chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.5%) relative to the ³⁵Cl isotope (75.5%), a peak will appear at m/z 139 with an intensity that is roughly one-third that of the M⁺ peak at m/z 137.[8] This 3:1 ratio is a definitive indicator of a single chlorine atom.

-

Key Fragments: Electron ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The major observed fragment is typically due to the loss of the chlorine atom, resulting in a prominent peak at m/z 102 (C₇H₄N⁺).[6][7] Another potential fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 110.

Table 4: Major Mass Spectrometry Peaks for this compound (EI-MS) [6][7]

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 139 | [C₇H₄³⁷ClN]⁺ | M+2 Isotope Peak |

| 137 | [C₇H₄³⁵ClN]⁺ | Molecular Ion (M⁺) |

| 102 | [C₇H₄N]⁺ | [M - Cl]⁺ |

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(873-32-5) 1H NMR [m.chemicalbook.com]

- 4. This compound(873-32-5) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(873-32-5) IR Spectrum [chemicalbook.com]

- 6. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 8. whitman.edu [whitman.edu]

2-Chlorobenzonitrile safety and handling precautions

An In-Depth Technical Guide to the Safe Handling and Use of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₇H₄ClN), a chlorinated aromatic nitrile, is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye manufacturing industries.[1][2] Its utility as a precursor in the synthesis of a variety of compounds, including antimalarial drugs and dye intermediates, makes it a valuable tool in research and development.[2] However, its chemical reactivity and toxicological profile necessitate a thorough understanding of its properties and strict adherence to safety protocols to mitigate potential risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and regulatory guidelines.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in ensuring its safe use. It is a white to pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[3]

| Property | Value | Source |

| CAS Number | 873-32-5 | [4][5] |

| Molecular Formula | C₇H₄ClN | [4] |

| Molecular Weight | 137.57 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 43-46 °C | [3][5] |

| Boiling Point | 232 °C | [3][5] |

| Solubility | Sparingly soluble in water; soluble in alcohol and ether | [3] |

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance and requires careful handling.[5] The primary routes of exposure are inhalation, ingestion, and skin contact.

Acute Effects:

-

Oral: Harmful if swallowed.[6][7] Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious harm.

-

Dermal: Harmful in contact with skin.[6][7] Toxic effects may result from skin absorption.

-

Inhalation: May cause respiratory tract irritation.[8] Inhalation of dust should be avoided.[6]

-

Eye: Causes serious eye irritation.[6][7] Repeated or prolonged eye contact may lead to conjunctivitis.

Chronic Effects: Chronic exposure to nitriles, including this compound, may lead to a range of health issues. These can include loss of appetite, headache, weakness, nausea, and irritation of the upper respiratory tract and eyes. There are also concerns that long-term, low-level exposure could potentially damage the optic nerves.

Carcinogenicity: Currently, this compound is not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][8] However, a study on the related compound 2,6-dichlorobenzonitrile showed an increase in malignant tumors in mice, suggesting that caution is warranted.[9]

Reproductive and Developmental Toxicity: There is limited specific data available for the reproductive and developmental toxicity of this compound.[4][7] However, studies on a related compound, 2-chloronitrobenzene, have shown evidence of reproductive effects in animal models.[10] Given the potential for harm, it is prudent to handle this compound as a potential reproductive toxin and take appropriate precautions, especially for individuals of reproductive age.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through engineering controls that isolate or remove the hazard at its source.

-

Chemical Fume Hoods: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of dust and vapors.

-

Ventilation: The laboratory should have a general ventilation system that provides a sufficient number of air changes per hour to prevent the accumulation of hazardous vapors in the ambient air.[11]

-

Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE selection guide for handling this compound.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling nitriles.[12][13] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[6]

-

Lab Coat: A flame-resistant lab coat, fully fastened, should be worn at all times.

-

Apron: For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring a safe laboratory environment.

General Handling Practices

-

Avoid Contact: Avoid all direct contact with this compound. Do not breathe dust or vapors.[5]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[14] Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Housekeeping: Maintain a clean and organized work area. Clean up spills promptly and decontaminate surfaces after use.[11]

Weighing and Dispensing

-

Designated Area: Whenever possible, designate a specific area within a fume hood for weighing and dispensing this compound.

-

Dust Control: Use a spatula to handle the solid material to minimize dust generation. Avoid pouring the powder.

-

Static Electricity: Be aware of the potential for dust explosions with fine powders. While this compound is not highly flammable, grounding equipment can be a good practice when handling large quantities of any powder.

Storage Requirements

-

Container: Store this compound in a tightly closed, properly labeled container.[8]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] A locked cabinet or a designated poisons cabinet is recommended.[7][15]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures

Sources

- 1. This compound Liquid Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 873-32-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. scribd.com [scribd.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. A one-year carcinogenicity study with 2,6-dichlorobenzonitrile (Dichlobenil) in male Swiss mice: preliminary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Page loading... [guidechem.com]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

A Comprehensive Technical Guide to the Physical Properties of 2-Chlorobenzonitrile

This guide provides an in-depth analysis of the critical physical properties of 2-Chlorobenzonitrile, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure accurate and reproducible results in the laboratory.

Introduction to this compound

This compound, with the chemical formula C₇H₄ClN, is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its chemical structure, featuring a nitrile group and a chlorine atom on a benzene ring, imparts unique reactivity that is leveraged in various synthetic pathways.[3] Accurate characterization of its physical properties is paramount for its effective use in research and manufacturing, ensuring process safety, and achieving desired product purity. This guide will focus on two of its most fundamental physical constants: the melting point and the boiling point.

Core Physical Properties of this compound

The melting and boiling points are intrinsic properties of a pure substance and are critical indicators of its identity and purity.[4] For this compound, these values are well-established and serve as a benchmark for quality control in its production and application.

| Physical Property | Value | Source(s) |

| Melting Point | 43-46 °C | [3][5][6] |

| 44.6 °C | [2] | |

| 43-48 °C | [1] | |

| 41.0-47.0 °C | [7] | |

| Boiling Point | 232 °C | [3][5][6][8] |

Note: The slight variations in the reported melting point range can be attributed to differences in experimental methods and the purity of the sample being tested. A broader melting range typically indicates the presence of impurities.[4]

Experimental Determination of Physical Properties

The precise determination of melting and boiling points is a foundational skill in organic chemistry. The methodologies described below are designed to be self-validating, providing a clear indication of sample purity through the sharpness of the phase transition.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range.[4]

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.[9] A capillary tube, sealed at one end, is then packed with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. Modern apparatuses often use a heated metal block for uniform heat distribution.

-

Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as the melting point is approached.[10]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This provides the melting point range.

The sharpness of the melting point range is a direct indicator of purity. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.[4] A narrow range (typically ≤ 1°C) is indicative of a high-purity sample. This intrinsic feature makes the protocol self-validating.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] Similar to the melting point, a constant boiling point during distillation is a key indicator of a pure substance.[12]

-

Apparatus Setup: A small quantity of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.[11]

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[11][13] The heating should be gradual and uniform.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[11]

-

Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

This method, often referred to as the Siwoloboff method, relies on the principle of vapor pressure equilibrium. The constant stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary precisely marks the temperature where the vapor pressure equals the atmospheric pressure. The consistency of this temperature upon repeated measurements validates the purity of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17] All procedures should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[15][16] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[8][17]

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its quality control and effective application in scientific research and industrial synthesis. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for obtaining accurate and reproducible data. By understanding the causality behind these experimental choices, researchers can ensure the integrity of their materials and the success of their subsequent work.

References

-

Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

This compound - Wikipedia. (2024, September 8). Retrieved from [Link]

-

This compound | C7H4ClN | CID 13391 - PubChem. (n.d.). Retrieved from [Link]

-

This compound Safety Data Sheet. (n.d.). Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 31). Retrieved from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]

-

This compound - 873-32-5, C7H4ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 873-32-5 [chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. 2-クロロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. B20451.30 [thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vernier.com [vernier.com]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-Chlorobenzonitrile as a Versatile Building Block in Organic Synthesis

Abstract

2-Chlorobenzonitrile (OCBN), a crystalline solid with the chemical formula C₇H₄ClN, is a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its unique molecular architecture, featuring a nitrile group and a chlorine atom ortho to each other on a benzene ring, provides a dual-handle for a wide array of chemical transformations.[3][4] This guide offers an in-depth exploration of OCBN's reactivity and its application as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[5][6][7] We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and present data-driven insights to empower researchers and drug development professionals in leveraging this versatile synthon.

Physicochemical Properties and Strategic Importance

This compound is a white to light yellow crystalline powder, soluble in common organic solvents like ether and ethanol but sparingly soluble in water.[1] Its strategic value in synthesis stems from the electronically activated nature of the C-Cl bond and the chemical versatility of the nitrile (-CN) group. The electron-withdrawing nature of the nitrile group renders the ortho-carbon electrophilic and susceptible to nucleophilic attack, a feature that defines much of its utility.

| Property | Value | Reference |

| CAS Number | 873-32-5 | [5] |

| Molecular Formula | C₇H₄ClN | [1] |

| Molecular Weight | 137.57 g/mol | [5] |

| Melting Point | 43-46 °C | [1] |

| Boiling Point | 232 °C | [1] |

| Appearance | White to off-white crystalline powder | [2][5] |

Industrially, OCBN is a key intermediate for a range of high-value products. It is a precursor to antimalarial drugs like nitroquine, various anti-inflammatory and analgesic agents, and non-peptide angiotensin receptor antagonists.[1][8][9] Furthermore, it serves as a raw material for specialty dyes, pigments, and agrochemicals such as herbicides and fungicides.[2][4][6]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The paramount reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitrile group activates the aryl chloride for substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[10][11] This reaction is significantly more facile than for unactivated aryl chlorides like chlorobenzene. The reaction proceeds via an addition-elimination mechanism.[12]

Mechanism of SNAr

The SNAr mechanism involves two key steps:

-

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, and critically, onto the nitrogen atom of the nitrile group, which provides substantial stabilization.[10][11]

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group.[12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-Cyanophenol

This protocol describes the substitution of the chloro group with a hydroxyl group, a common transformation.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an aqueous solution of NaOH (2.0 eq, e.g., 20% w/v).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-cyanophenol.[13]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[3][14] Reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the efficient attachment of various molecular fragments.[3][15]

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, pairing an organoboron compound with an organic halide.[15][16] It is fundamental in the synthesis of many pharmaceutical agents.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (ligand, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor progress by LC-MS.[17]

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | ~85-95% |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | ~90-98% |

| 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | ~80-92% |

Note: Yields are representative and highly dependent on specific reaction conditions and scale.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities, primarily amines and carboxylic acids.

Reduction to 2-Chlorobenzylamine

The reduction of the nitrile to a primary amine provides 2-chlorobenzylamine, another crucial synthetic intermediate.[18] This transformation can be achieved using various reducing agents.

Common Reducing Agents:

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred for its clean work-up.[18]

-

Chemical Reductants: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a catalyst can also be effective.[18]

Experimental Protocol: Synthesis of 2-Chlorobenzylamine via Catalytic Hydrogenation

Materials:

-

This compound

-

Raney Nickel (slurry in water)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel (e.g., Parr shaker), charge a solution of this compound in methanol.

-

Carefully add a catalytic amount of Raney Nickel slurry.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Heat the mixture gently (e.g., 40-50 °C) and agitate until hydrogen uptake ceases (typically 4-8 hours).

-

Depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-chlorobenzylamine, which can be purified by distillation.[19]

Advanced Applications: Synthesis of 2-Cyanophenylboronic Acid

A more advanced application showcasing the utility of OCBN's chloro-substituent is its conversion into 2-cyanophenylboronic acid. This valuable reagent is widely used in medicinal chemistry for Suzuki couplings.[16][20][21] The synthesis typically involves a metal-halogen exchange followed by trapping with a borate ester.

Caption: Experimental workflow for synthesizing 2-cyanophenylboronic acid.

Experimental Protocol: Synthesis of 2-Cyanophenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (aq.)

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, maintaining the low temperature. Stir for 1 hour.

-

Borylation: Add triisopropyl borate dropwise, again keeping the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[20]

-

Quench: Cool the mixture in an ice bath and slowly quench by adding aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to afford 2-cyanophenylboronic acid.[22]

Conclusion

This compound is a cornerstone intermediate whose value is defined by the synergistic reactivity of its chloro and nitrile functionalities. Through well-established transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and functional group interconversions of the nitrile, it provides access to a vast chemical space. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and process chemists to confidently and efficiently utilize this compound as a strategic building block in the pursuit of novel molecules and materials.

References

- NINGBO INNO PHARMCHEM CO., LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- What are the properties, uses, toxicity, and synthesis methods of this compound?.

- This compound - Chem-Impex.

- This compound - Anshul Specialty Molecules.

- The Role of this compound in Organic Synthesis.

- Chemical Synthesis Pathways for 2-Chlorobenzylamine: A Focus on Yield and Purity.

- This compound Liquid Manufacturer in Mumbai,Supplier,Exporter - Vcare Medicines.

- 2 Chlorobenzonitrile API Market Report | Global Forecast

- A Deep Dive into this compound: Production, Properties, and Applic

- Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA.

- This compound | 873-32-5 - ChemicalBook.

- Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA - Taylor & Francis Online.

- JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google P

- Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook.

- WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google P

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds.

- One-step selective synthesis of this compound from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchG

- This compound synthesis - ChemicalBook.

- One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing).

- One-step selective synthesis of this compound from 2-chlorotoluene via ammoxid

- 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis.

- Nucleophilic Aromatic Substitution - Benzyne Intermedi

- Nucleophilic Arom

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.

- How can 2-chlorobenzylamine be synthesized and applied effectively? - FAQ - Guidechem.

- Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH.

- Palladium-catalyzed cross-coupling reaction of resin-bound chlorotriazines - ElectronicsAndBooks.

- This compound | C7H4ClN | CID 13391 - PubChem - NIH.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener

- Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communic

- Cyanation – Knowledge and References - Taylor & Francis.

- This compound | Alzchem Group.

- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - Semantic Scholar.

- 2-Cyanophenol synthesis - ChemicalBook.

- 2-Cyanophenylboronic acid | Biochemical Reagent - MedchemExpress.com.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [anshulchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Liquid Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dataintelo.com [dataintelo.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 873-32-5 [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. Page loading... [guidechem.com]

- 20. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

Reactivity of the nitrile group in 2-Chlorobenzonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Chlorobenzonitrile

Abstract

This compound (OCBN) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its synthetic versatility arises from the dual reactivity of its two functional groups: the nitrile (-C≡N) and the ortho-disposed chlorine atom. This guide provides an in-depth exploration of the chemical transformations of the nitrile group within this molecule. We will dissect the mechanistic underpinnings of its primary reactions—including hydrolysis, reduction, cycloaddition, and reactions with organometallics—and provide field-proven experimental protocols for these key transformations. The electronic interplay between the electron-withdrawing nitrile and the inductively withdrawing, yet lone-pair-donating, chlorine atom modulates the reactivity of both the nitrile moiety and the aromatic ring, creating a unique chemical profile for advanced synthetic applications.

Introduction: The Molecular Architecture of this compound

This compound is a white solid organic compound with the chemical formula C₇H₄ClN.[4][5] The molecule's reactivity is dictated by the electronic properties of the nitrile group and the chlorine substituent on the benzene ring.

-

The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, with the electronegative nitrogen atom withdrawing electron density. This renders the nitrile carbon atom electrophilic and susceptible to attack by nucleophiles.[6][7][8] The sp-hybridized carbon results in a linear geometry for the C-C≡N fragment.

-

The Chlorine Substituent (-Cl): Positioned at the ortho position, the chlorine atom exerts a strong electron-withdrawing inductive effect, which further enhances the electrophilicity of the nitrile carbon. It also serves as a competent leaving group in nucleophilic aromatic substitution reactions, a reactivity profile that is activated by the presence of the nitrile group.[1][9][10][11]

This unique electronic arrangement makes this compound a versatile scaffold for accessing a wide range of more complex molecular architectures.

Core Reactions of the Nitrile Group

The electrophilic nature of the nitrile carbon is the focal point for a host of synthetically valuable transformations.

Hydrolysis: Access to Amides and Carboxylic Acids

The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.[7][8][12]

Mechanistic Insight: Under basic conditions, the reaction initiates with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide intermediate (2-chlorobenzamide).[12] Under harsher conditions (e.g., elevated temperature), the amide can undergo further hydrolysis to yield the carboxylate salt (2-chlorobenzoate), which upon acidic workup gives 2-chlorobenzoic acid.[7] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which activates the carbon for attack by a weak nucleophile like water.[12]

Diagram: Base-Catalyzed Hydrolysis of this compound

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 2-Chlorobenzoic Acid

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (13.8 g, 0.1 mol).

-

Reaction: Carefully add a 20% aqueous sodium hydroxide solution (100 mL).

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist litmus paper). This typically requires 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Isolation: The white precipitate of 2-chlorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in pharmaceutical synthesis. The most common and effective method utilizes a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[6][8][12][13]

Mechanistic Insight: The reaction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄. The first addition to the electrophilic carbon breaks one of the π-bonds, forming an intermediate imine anion, which is stabilized by complexation with the aluminum species.[7][8] A second hydride addition to the imine carbon results in a dianion intermediate.[7] Aqueous workup then protonates the nitrogen to yield the primary amine, 2-chlorobenzylamine.

Diagram: Reduction of this compound with LiAlH₄

Caption: Workflow for the [3+2] cycloaddition to form a tetrazole.

Experimental Protocol: Synthesis of 5-(2-chlorophenyl)-1H-tetrazole

-

Setup: In a 100 mL round-bottom flask, combine this compound (6.9 g, 0.05 mol), sodium azide (3.6 g, 0.055 mol), and ammonium chloride (3.0 g, 0.056 mol).

-

Solvent: Add N,N-dimethylformamide (DMF, 50 mL).

-

Reaction: Heat the stirred mixture to 120-130 °C for 18-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and acidify with 6M HCl to pH ~2.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude tetrazole product. Recrystallization from an appropriate solvent like ethanol/water may be required for further purification.

Reaction with Organometallic Reagents: Ketone Synthesis

The addition of Grignard or organolithium reagents to nitriles, followed by acidic hydrolysis, provides a reliable method for the synthesis of ketones. [6][8] Mechanistic Insight: The carbanionic portion of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic nitrile carbon. This forms a magnesium or lithium salt of an imine (an iminate). [12]This intermediate is stable and does not react further with another equivalent of the organometallic reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen and then hydrolyzes the C=N bond to yield the corresponding ketone.

Diagram: Grignard Reaction with this compound

Caption: Synthesis of ketones via Grignard addition to nitriles.

The Role of the Chlorine Atom: Nucleophilic Aromatic Substitution

While this guide focuses on the nitrile group, its reactivity is inseparable from the molecule as a whole. The electron-withdrawing nitrile group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the ortho-chlorine an excellent leaving group. [1][9][10][11]This allows for the introduction of various nucleophiles (e.g., alkoxides, amines) at the C2 position, a reaction that is synthetically powerful and complementary to the nitrile transformations.

Summary of Reactions and Data

The versatility of the nitrile group in this compound is summarized below, highlighting the key transformations and resulting products that are valuable to drug development and materials science.

| Reaction Type | Reagents | Product Functional Group | Typical Product Example |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid | 2-Chlorobenzoic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine | 2-Chlorobenzylamine |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole | 5-(2-chlorophenyl)-1H-tetrazole |

| Grignard Addition | 1. R-MgBr, 2. H₃O⁺ | Ketone | (2-Chlorophenyl)(R)ketone |

| SNAr | Nu⁻ (e.g., RO⁻) | Ether, Amine, etc. | 2-Alkoxybenzonitrile |

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a rich array of chemical structures. Through well-established reactions such as hydrolysis, reduction, cycloaddition, and organometallic addition, chemists can readily synthesize key building blocks like carboxylic acids, primary amines, tetrazoles, and ketones. The electronic interplay with the ortho-chlorine substituent not only modulates the nitrile's reactivity but also enables a parallel set of transformations via nucleophilic aromatic substitution. This dual reactivity solidifies the position of this compound as a cornerstone intermediate for researchers and scientists in the development of novel pharmaceuticals and functional materials.

References

-

Idoux, J. P., Gupton, J. T., & Colon, C. (1982). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA. Synthetic Communications, 12(12), 907-911. [Link]

-

Taylor & Francis Online. (n.d.). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Organic Chemistry Portal. [Link]

-

Gupton, J. T., Idoux, J. P., Baker, G., Colon, C., & Crews, A. D. (1982). Aromatic Nucleophilic Substitution: The Reaction of Sodium 2,2,2-Trifluoroethoxide with Chlorobenzonitriles in HMPA. Synthetic Communications, 12(9), 695-701. [Link]

-

Wikipedia. (n.d.). Ritter reaction. Wikipedia. [Link]

-

Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(1), 24-46. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]

-

Grigoriev, Y. V., Grigoriev, E. Y., & Grigorieva, I. M. (n.d.). Synthesis of new tetrazole-containing multipodal ligands based on 2-aminobenzonitrile. Research Institute for Physical Chemical Problems, Belarusian State University. [Link]

-

Building Block Chemicals. (n.d.). The Role of this compound in Organic Synthesis. Building Block Chemicals. [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]

-

Sravan, J. S., et al. (2018). One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3534-3543. [Link]

-

NROChemistry. (n.d.). Ritter Reaction. NROChemistry. [Link]

-

Bera, S., et al. (2014). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Catalysis, 4(9), 3078-3082. [Link]

-

Fiveable. (n.d.). Chemistry of Nitriles. Fiveable. [Link]

-

LookChem. (n.d.). Thorpe Reaction. Chempedia. [Link]

-

Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

-

Sravan, J. S., et al. (2018). One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3534-3543. [Link]

-

ResearchGate. (n.d.). One-step selective synthesis of this compound from 2-chlorotoluene: Via ammoxidation. ResearchGate. [Link]

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. OpenStax. [Link]

-